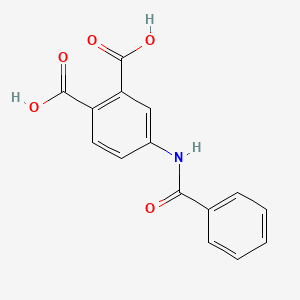

4-(benzoylamino)phthalic acid

Description

4-(Benzoylamino)phthalic acid is a derivative of phthalic acid (benzene-1,2-dicarboxylic acid) featuring a benzoylamino (-NHCOC₆H₅) substituent at the 4-position of the aromatic ring. This compound is synthesized via Friedel-Crafts acylation of substituted benzene derivatives in the presence of polyphosphoric acid (PPA), followed by reduction of imine intermediates to amines (Scheme 1, ). Structural confirmation is achieved through elemental analysis, IR, and NMR spectroscopy . Its bifunctional carboxylic acid groups and aromatic benzoylamino moiety make it a versatile intermediate in organic synthesis, particularly for designing enzyme inhibitors or metal-organic frameworks (MOFs).

Properties

IUPAC Name |

4-benzamidophthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c17-13(9-4-2-1-3-5-9)16-10-6-7-11(14(18)19)12(8-10)15(20)21/h1-8H,(H,16,17)(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZLELTZEMENKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Esterification and Derivatization

The carboxylic acid groups undergo esterification, enabling polymer synthesis or prodrug formulations:

Reaction :

-

Example : Reaction with methanol produces dimethyl 4-(benzoylamino)phthalate (m.p. 142–145°C) .

-

Applications : Used in polyester synthesis for materials science .

Salt Formation

The dicarboxylic acid forms stable salts with metals and organic bases:

Reaction :

Hydrogenation and Reduction

Catalytic hydrogenation targets the aromatic rings:

Reaction :

Coordination Chemistry

The compound acts as a polydentate ligand for metal ions:

Reaction :

-

Examples :

Nitration and Electrophilic Substitution

Electron-rich aromatic systems undergo nitration:

Reaction :

Hydrolysis of the Amide Bond

Acidic or basic hydrolysis cleaves the benzoylamino group:

Reaction :

Key Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[2,4-Bis-(3-nitrobenzoylamino)phenoxy]phthalic Acid (4j)

- Structure: Contains two nitrobenzoylamino groups and a phenoxy linker attached to phthalic acid.

- Molecular Weight : ~554.43 g/mol (calculated for C₂₈H₁₉N₃O₁₀) .

- Biological Activity : Inhibits glycogen phosphorylase (IC₅₀ = 74 nM) by binding to the allosteric AMP site, stabilizing a conformation similar to the inhibitor FR258900 .

- Key Difference: The nitro groups enhance electron-withdrawing effects, improving binding affinity compared to 4-(benzoylamino)phthalic acid.

4-(Trifluoromethyl)phthalic Acid

- Structure : Phthalic acid with a trifluoromethyl (-CF₃) group at the 4-position.

- Molecular Weight : 234.12 g/mol (C₉H₅F₃O₄) .

- Applications : Used as a catalyst in polymer synthesis (e.g., polyvinyl alcohol) due to its high thermal stability and reactivity .

- Key Difference: The -CF₃ group increases lipophilicity and acid strength (pKa ~2.5) compared to the benzoylamino derivative (pKa ~3.8 estimated).

5-[4-(4-Bromo-phenoxymethyl)-benzoylamino]-isophthalic Acid Diisopropyl Ester

- Structure: Isophthalic acid derivative with bromo-phenoxymethyl and diisopropyl ester groups.

- Molecular Weight: 554.43 g/mol (C₂₈H₂₈BrNO₆) .

- Properties : Esterification reduces water solubility but enhances membrane permeability.

- Key Difference: The lack of free carboxylic acids limits its use in coordination chemistry compared to 4-(benzoylamino)phthalic acid.

Phthalic Acid

- Structure : Simplest form with two carboxylic acid groups.

- Biological Activity: No antibacterial activity against Xanthomonas spp., unlike substituted analogs like 4-(4-chlorophenyl)pyridine .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Antibacterial Activity : Substitutions like chlorophenyl (in 4-(4-chlorophenyl)pyridine) are critical for antibacterial effects, which phthalic acid lacks . This highlights the importance of aromatic substituents in bioactive design.

- Material Science: Trifluoromethyl and benzoylamino groups offer distinct advantages in polymer synthesis and MOF design, respectively, due to their electronic and steric effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(benzoylamino)phthalic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of substituted phthalic acids typically involves condensation reactions between benzoylated amines and phthalic anhydride derivatives. Key steps include:

- Pre-functionalization : Introduce the benzoylamino group via nucleophilic substitution or coupling reactions (e.g., using 4-nitro-N-substituted precursors, as described in substituted phthalic acid syntheses) .

- Purification : Employ pH-controlled crystallization (e.g., adjusting to pH 3.6–4.6 for selective precipitation) and thin-layer chromatography (TLC) to monitor reaction progress and isolate intermediates .

- Optimization : Increase yields by optimizing temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst selection (e.g., palladium for coupling reactions) .

Q. What spectroscopic methods are most effective for characterizing 4-(benzoylamino)phthalic acid, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Prioritize:

- NMR : Look for peaks at δ 12–13 ppm (carboxylic protons), δ 8.0–8.5 ppm (aromatic protons), and δ 2.5–3.5 ppm (amide NH, if present).

- Mass Spectrometry : Use electron ionization (EI-MS) to detect the molecular ion peak (e.g., m/z 285 for C₁₅H₁₁NO₄) and fragmentation patterns indicative of the benzoylamino group .

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and amide (1640–1680 cm⁻¹) functional groups .

Q. What are the key safety considerations when handling 4-(benzoylamino)phthalic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Work in a fume hood to minimize inhalation of fine particles, as phthalic acid derivatives can irritate respiratory pathways .

- Toxicity Management : Refer to surrogate data for phthalic acid (oral LD₅₀ ~2,530 mg/kg in rats) and anhydrides (lower LD₅₀ values). Monitor for systemic effects like metabolic acidosis in chronic exposure scenarios .

Advanced Research Questions

Q. How can 4-(benzoylamino)phthalic acid be utilized as a linker in metal-organic framework (MOF) design, and what topological considerations govern network formation?

- Methodological Answer :

- Linker Geometry : The dicarboxylic acid groups coordinate with metal clusters (e.g., Zn₄O or Cu₂ units), while the benzoylamino group provides steric bulk to modulate pore size .

- Topology Prediction : Use the geometry of secondary building units (SBUs) and linker symmetry (e.g., linear vs. angular) to design frameworks like pcu (primitive cubic) or tbo (truncated octahedron) .

- Porosity Testing : Characterize surface area via BET analysis and gas adsorption (e.g., CO₂ at 273 K) to evaluate framework robustness .

Q. What experimental strategies can resolve contradictory toxicity data between phthalic acid derivatives and their anhydride forms in biological systems?

- Methodological Answer :

- Metabolite Tracking : Use LC-MS to differentiate between phthalic acid (metabolite of PAEs) and anhydride-derived adducts in urine/blood samples .

- In Vitro Assays : Compare cytotoxicity (e.g., IC₅₀ in HEK293 cells) of 4-(benzoylamino)phthalic acid vs. its anhydride, controlling for hydrolysis rates in physiological buffers .

- Epigenetic Profiling : Assess DNA methylation changes (via bisulfite sequencing) to identify long-term effects not captured in acute toxicity studies .

Q. What mechanistic insights support the use of 4-(benzoylamino)phthalic acid derivatives as RNase H inhibitors, and how can activity be validated through cleavage assays?

- Methodological Answer :

- Binding Studies : Perform molecular docking to evaluate interactions with the RNase H active site (e.g., Mg²⁺ coordination by carboxylate groups) .

- Cleavage Assays : Use a fluorogenic RNA-DNA hybrid substrate to measure inhibition kinetics. Monitor fluorescence increase upon substrate cleavage (λₑₓ = 485 nm, λₑₘ = 535 nm) .

- Mutagenesis Validation : Engineer RNase H mutants (e.g., D134N) to confirm the role of key residues in inhibitor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.